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Compound of Interest

Compound Name: 1-Butyl-4-iodo-1H-pyrazole

Cat. No.: B1523673

An In-Depth Technical Guide to 1-Butyl-4-iodo-1H-pyrazole: Properties, Synthesis, and
Applications

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold
stands out as a "privileged structure,” a molecular framework that frequently appears in
biologically active compounds. Its unique electronic properties and ability to engage in various
intermolecular interactions make it a cornerstone for the design of novel therapeutics. The
strategic functionalization of this core is paramount for modulating pharmacological activity.
This guide focuses on 1-butyl-4-iodo-1H-pyrazole, a key heterocyclic building block whose
utility is defined by the interplay of its constituent parts: the N1-butyl group, which enhances
lipophilicity and influences solubility, and the C4-iodo substituent, a highly versatile synthetic
handle for carbon-carbon and carbon-heteroatom bond formation.

As a Senior Application Scientist, this document is designed to provide researchers, chemists,
and drug development professionals with a comprehensive understanding of the core chemical
properties, reactivity, and strategic applications of 1-butyl-4-iodo-1H-pyrazole. We will delve
into its synthesis, spectroscopic characterization, and its pivotal role in advanced cross-
coupling methodologies, providing not just protocols but the underlying chemical logic to
empower your research and development endeavors.

Core Chemical and Physical Properties

1-Butyl-4-iodo-1H-pyrazole is a derivative of pyrazole, a five-membered aromatic heterocycle
containing two adjacent nitrogen atoms. The butyl group at the N1 position and the iodine atom
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at the C4 position impart specific characteristics crucial for its synthetic utility.

Caption: Chemical structure of 1-butyl-4-iodo-1H-pyrazole.

Table 1: Physicochemical Properties of 1-Butyl-4-iodo-1H-pyrazole and Related Compounds

1-Butyl-4-iodo-1H-

1-tert-Butyl-4-iodo-

1-Boc-4-iodo-1H-

Property
pyrazole 1H-pyrazole pyrazole
Not explicitly found;
o 121669-70-3[2][3][4]
CAS Number derivative of 4- 1354705-41-1[1]

iodopyrazole

(51618l

Molecular Formula C7H11IN2 C7H11IN2[1] CsH11IN202[2][9]
. 294.09 g/mol [2][4][5]

Molecular Weight 250.08 g/mol 250.08 g/mol [1] 6]

White to yellow solid White to yellow White to off-white
Appearance ] ] ]

(predicted) solid[1] solid or powder[3][6]
Melting Point Not available Not available 67-70 °C[3][6]

- ) Predicted: ~300-320 ] 312.0+34.0 °C

Boiling Point Not available .

°C (Predicted)[3][6]

Store in a dry, cool, Store in a dry, cool, 2-8°C, protect from
Storage

well-ventilated area[1]

well-ventilated area[1]

light[4][6]

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is essential in synthesis. The following spectroscopic

characteristics are expected for 1-butyl-4-iodo-1H-pyrazole, based on data from analogous

structures.

e 1H Nuclear Magnetic Resonance (*H NMR): The spectrum will provide clear signals for both

the pyrazole core and the butyl substituent. The pyrazole protons at the C3 and C5 positions

will appear as distinct singlets or doublets in the aromatic region (typically & 7.5-8.5 ppm).

The butyl group will exhibit characteristic aliphatic signals: a triplet for the terminal methyl

(CHs) group around & 0.9 ppm, a multiplet for the adjacent methylene (CHz) group, another
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multiplet for the next methylene, and a triplet for the N-CH2 group at a more downfield
position due to the influence of the adjacent nitrogen atom. For the related 1-tert-butyl
derivative, the nine equivalent protons of the tert-butyl group appear as a prominent singlet
at 6 1.68 ppm.[1]

e Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]* at
m/z 250, corresponding to its molecular weight. The isotope pattern will be characteristic of a
compound containing one iodine atom. Common fragmentation pathways would involve the
loss of the butyl group or fragments thereof.[1]

« Infrared (IR) Spectroscopy: The IR spectrum provides information on functional groups. Key
vibrational bands include aromatic C-H stretching above 3100 cm~1, aliphatic C-H stretching
from the butyl group in the 2850-2960 cm~* region, and C=C/C=N stretching vibrations
characteristic of the pyrazole ring in the 1400-1600 cm~! range.[1]

Synthesis and Handling

The most direct and common synthesis of 1-butyl-4-iodo-1H-pyrazole involves the N-
alkylation of the commercially available 4-iodo-1H-pyrazole. This reaction proceeds via
nucleophilic substitution, where the pyrazole nitrogen attacks the alkyl halide.
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Reactants Process

4-lodo-1H-pyrazole 1-Bromobutane (or lodobutane) Base (e.g., K2COs, NaOH) Solvent (e.g., Acetone, DMF)
\« Stir at Room Temp
or Gentle Heat
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Quench Reaction
(e.g., with aq. NH4ClI)

Y

Extract with Organic Solvent
(e.g., CH2CL2)

Y

Purify via Column Chromatography

\ 4

1-Butyl-4-iodo-1H-pyrazole

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-butyl-4-iodo-1H-pyrazole.

Experimental Protocol: Synthesis of 1-Butyl-4-iodo-1H-
pyrazole

This protocol is adapted from general procedures for the N-alkylation of 4-iodopyrazole.[10][11]
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Preparation: To a solution of 4-iodo-1H-pyrazole (1.0 equiv) in a suitable solvent such as
acetone or DMF (approx. 0.5 M), add a base (e.g., K2COs, 1.5 equiv or 20% aq. NaOH, 1.5
equiv).

Addition of Alkylating Agent: While stirring the mixture, add 1-bromobutane or 1-iodobutane
(1.1-1.5 equiv) dropwise.

Reaction: Stir the reaction mixture at room temperature for 1-4 hours or until TLC analysis
indicates the consumption of the starting material. Gentle heating may be applied to
accelerate the reaction if necessary.

Workup: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the
mixture with an organic solvent (e.g., CH2Clz, EtOAC) three times.

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSOQOa or
NazSO0a4, filter, and concentrate the solvent under reduced pressure. The resulting crude
product can be purified by column chromatography on silica gel to afford the pure 1-butyl-4-
iodo-1H-pyrazole.

Stability and Handling

Stability: 1-Butyl-4-iodo-1H-pyrazole is generally stable under normal laboratory conditions.
However, like many iodo-aromatic compounds, it should be protected from light to prevent
potential degradation over long-term storage. It has been shown to be stable in coupling
reactions at temperatures up to 130 °C, but decomposition can occur at higher temperatures
(~160 °C).[11][12]

Handling: Standard personal protective equipment (lab coat, gloves, safety glasses) should
be worn. Handle in a well-ventilated area or a fume hood. Potential hazards include skin and
eye irritation. Organic iodides can be harmful if inhaled or ingested.[1]

Reactivity and Key Synthetic Applications

The synthetic power of 1-butyl-4-iodo-1H-pyrazole lies almost entirely in the reactivity of the

carbon-iodine bond. The C-I bond is the weakest of the carbon-halogen bonds, making it an

excellent electrophilic partner in a wide array of palladium- and copper-catalyzed cross-
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coupling reactions.[13] This reactivity allows for the precise and efficient introduction of diverse
molecular fragments at the C4 position of the pyrazole ring.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the
formation of C(sp?)-C(sp?) bonds. For 1-butyl-4-iodo-1H-pyrazole, this reaction provides a
direct route to 4-aryl or 4-vinyl pyrazoles, which are common motifs in pharmaceuticals.[14]

o Causality: The reaction is highly effective because the C-I bond readily undergoes oxidative
addition to the Pd(0) catalyst, which is the rate-determining step in the catalytic cycle.[14]
The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for
achieving high yields.[14]
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Generalized Suzuki-Miyaura Catalytic Cycle
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b1523673?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

General Protocol: Suzuki-Miyaura Coupling[14]

¢ In a reaction vessel under an inert atmosphere (argon or nitrogen), combine 1-butyl-4-iodo-
1H-pyrazole (1.0 equiv), the desired aryl or vinyl boronic acid/ester (1.1-1.5 equiv), a
palladium catalyst (e.g., Pd(PPhs)s4, 2-5 mol%), and a base (e.g., K2COs, Na2COs, 2-3
equiv).

o Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane,
toluene, or DME) and water (e.g., 4:1 ratio).

o Heat the mixture (typically 80-100 °C) and monitor the reaction by TLC or LC-MS.
e Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

» Purify the product via column chromatography.

B. Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira coupling enables the synthesis of 4-alkynylpyrazoles by reacting 1-butyl-4-
iodo-1H-pyrazole with a terminal alkyne. This reaction is invaluable for creating rigid linkers in
molecules and serves as a gateway to further transformations of the alkyne moiety.[13][15][16]

o Causality: This reaction uniquely employs a dual catalytic system: a palladium complex to
activate the aryl iodide and a copper(l) salt (typically Cul) to facilitate the formation of a
copper acetylide intermediate, which then undergoes transmetalation with the palladium

complex.[16][17] The use of an amine base (e.g., EtsN, DIPEA) is crucial as it serves both as

a base and often as a solvent.[13][17]
General Protocol: Sonogashira Coupling[13]

e To a mixture of 1-butyl-4-iodo-1H-pyrazole (1.0 equiv), a palladium catalyst (e.g.,

Pd(PPhs)2Cl2, 2 mol%), and copper(l) iodide (Cul, 4 mol%) under an inert atmosphere, add a

solvent such as triethylamine or THF/triethylamine.

e Add the terminal alkyne (1.2 equiv) and stir the mixture at room temperature or with gentle
heating.

o Monitor the reaction progress by TLC.
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e Upon completion, filter the reaction mixture to remove salts and remove the solvent under
reduced pressure.

» Purify the residue by column chromatography to yield the desired 4-alkynylpyrazole.

C. Buchwald-Hartwig Amination: C-N Bond Formation

For the synthesis of 4-aminopyrazole derivatives, the Buchwald-Hartwig amination is a
powerful and versatile method.[18] This reaction allows for the coupling of 1-butyl-4-iodo-1H-
pyrazole with a vast range of primary and secondary amines, which is critical for synthesizing
compounds targeting biological systems where amine functionality is key for binding (e.g.,
kinase inhibitors).[18]

o Causality: The success of this C-N bond formation relies heavily on the choice of a palladium
catalyst and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos,
tBuDavePhos).[19][20] These ligands accelerate the rate of reductive elimination (the final C-
N bond-forming step), which helps to outcompete side reactions like deiodination.[19] The
choice of base (e.g., NaOtBu, KsPOa) is also critical and depends on the specific amine
coupling partner.[18]

D. Potential Challenge: Deiodination

A common side reaction in palladium-catalyzed couplings involving iodo-heterocycles is
hydrodehalogenation, or deiodination, where the iodine atom is replaced by a hydrogen atom.
[19] This leads to the formation of 1-butyl-1H-pyrazole as a byproduct, reducing the yield of the
desired product.

o Mitigation Strategies:

o Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos,
RuPhos) can accelerate the desired reductive elimination step, minimizing the time the
organopalladium intermediate has to undergo deiodination.[19]

o Solvent: Switching from protic solvents (which can act as a hydride source) to aprotic
solvents like dioxane, toluene, or THF can reduce the rate of deiodination.[19]
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o Temperature Control: While higher temperatures increase reaction rates, they can
sometimes disproportionately accelerate deiodination. Careful temperature optimization is
key.[19]

Strategic Importance in Drug Discovery

The 1-butyl-4-iodo-1H-pyrazole scaffold is more than just a chemical curiosity; it is a strategic
tool for drug discovery. The pyrazole core is found in numerous FDA-approved drugs. The C4
position, functionalized through the reactions described above, allows for the exploration of
chemical space around the core, a fundamental activity in lead optimization.

» Kinase Inhibitors: Many kinase inhibitors feature an N-substituted pyrazole that presents a
key hydrogen bond donor/acceptor motif to the kinase hinge region. The substituent at the
C4 position often extends into the solvent-exposed region or a deeper hydrophobic pocket,
making 1-butyl-4-iodo-1H-pyrazole an ideal starting point for building libraries of potential
inhibitors.[18]

o Rapid Library Synthesis: The robust and high-yielding nature of the cross-coupling reactions
involving the C-1 bond makes this building block perfectly suited for parallel synthesis and the
rapid generation of compound libraries for high-throughput screening. Microwave-assisted
synthesis can further accelerate this process.[21]

Conclusion

1-Butyl-4-iodo-1H-pyrazole is a quintessential example of a modern synthetic building block,
designed for versatility and efficiency. Its value is derived from a stable, N-alkylated pyrazole
core combined with a highly reactive C-1 bond that serves as a linchpin for a multitude of
powerful cross-coupling reactions. For researchers in medicinal chemistry and drug
development, a thorough understanding of its properties, handling, and reactivity is not merely
academic—it is a practical necessity for the rational design and synthesis of next-generation
therapeutics. By mastering the application of this reagent, scientists can significantly accelerate
the discovery process, efficiently navigating the complex path from a molecular concept to a
potential clinical candidate.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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